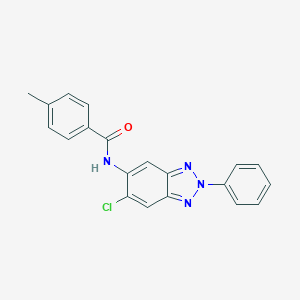
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide, also known as TBC or Tinuvin 327, is a chemical compound that belongs to the class of benzotriazole UV absorbers. It is widely used as a UV stabilizer in various industrial applications, including plastics, coatings, adhesives, and fibers. TBC has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide works by absorbing UV radiation and converting it into heat, which is dissipated into the surrounding environment. This prevents the UV radiation from reaching and damaging the underlying material. This compound is effective in absorbing UV radiation in the range of 290-400 nm, which is the most damaging range for many materials.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is considered safe for use in various applications, including food packaging, medical devices, and textiles.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide has several advantages as a UV stabilizer for lab experiments. It is easy to handle, has a high degree of purity, and is compatible with a wide range of materials. However, this compound has some limitations as well. It is not effective in absorbing UV radiation below 290 nm, which may be important for some applications. This compound may also interfere with some analytical techniques, such as UV spectroscopy, which may require the use of alternative UV absorbers.
Zukünftige Richtungen
There are several future directions for research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the study of the interaction of this compound with different materials, including polymers, coatings, and fibers. This research can help to optimize the use of this compound as a UV stabilizer in various applications. Additionally, the development of new UV absorbers with improved properties, such as broader UV absorption range and higher efficiency, is an important area of research.
Synthesemethoden
The synthesis of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide involves the reaction of 2-phenyl-2H-benzotriazole with 4-methylbenzoyl chloride in the presence of a base and a catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 139-142°C. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-methylbenzamide has been widely used in scientific research as a UV stabilizer for various materials. Its ability to absorb UV radiation and prevent photo-degradation makes it an ideal candidate for UV protection in polymers, coatings, and other materials. This compound has also been used as a probe to study the interaction of UV absorbers with polymers and other materials.
Eigenschaften
Molekularformel |
C20H15ClN4O |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C20H15ClN4O/c1-13-7-9-14(10-8-13)20(26)22-17-12-19-18(11-16(17)21)23-25(24-19)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26) |
InChI-Schlüssel |
MNTHVNRPJMYGQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251456.png)
![4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251459.png)
![3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B251462.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B251464.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B251466.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B251467.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251469.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B251470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251472.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251473.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
